molecular formula C20H21F3N2O3S B6571513 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946336-49-8

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6571513
CAS No.: 946336-49-8
M. Wt: 426.5 g/mol
InChI Key: MGHXQORIHOWLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propane-1-sulfonyl group at position 1 and a 4-(trifluoromethyl)benzamide moiety at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group may influence solubility and binding interactions.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-2-12-29(27,28)25-11-3-4-15-13-17(9-10-18(15)25)24-19(26)14-5-7-16(8-6-14)20(21,22)23/h5-10,13H,2-4,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHXQORIHOWLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the tetrahydroquinoline moiety, transforming it into a quinoline derivative.

  • Reduction: Selective reduction reactions can modulate the functional groups, potentially modifying the sulfonyl or benzamide groups.

  • Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.

Common reagents and conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Conditions vary with reagents like halogens (for electrophilic) or nucleophiles like amines (for nucleophilic).

Major products formed:

  • Oxidation: Formation of quinoline derivatives.

  • Reduction: Modified sulfonyl or benzamide structures.

  • Substitution: Diverse functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: As a reactant or intermediate in organic synthesis, exploring novel derivatives and reaction pathways.

  • Biology: Investigating its bioactivity, potential as a lead compound in drug discovery.

  • Medicine: Evaluating its pharmacological properties, including anti-inflammatory or anticancer activities.

  • Industry: Utilized in materials science for developing functional materials.

Mechanism of Action

Molecular targets and pathways:

  • Inhibitory activity: Potentially inhibiting enzymes or receptors, leading to desired biological outcomes.

  • Pathways involved: Interaction with signaling pathways, possibly those related to inflammation or cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound’s structural analogs share the tetrahydroquinoline backbone but differ in substituents and appended functional groups. Below is a comparative analysis based on the evidence:

Table 1: Structural Comparison of Analogs
Compound Name Substituents on Tetrahydroquinoline Benzamide/Sulfonamide Group Molecular Formula Molecular Weight Key Differences
Target Compound 1-(Propane-1-sulfonyl) 4-(Trifluoromethyl)benzamide C₂₀H₁₉F₃N₂O₃S 448.44 Reference compound
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide () 1-Methyl 4-(Trifluoromethyl)benzamide (ethyl linker) C₂₀H₂₁F₃N₂O 362.39 Ethyl linker instead of sulfonyl; methyl substitution at position 1
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide () 1-Benzoyl 4-Fluorobenzenesulfonamide C₂₂H₁₉FN₂O₃S 410.50 Benzoyl at position 1; sulfonamide replaces benzamide
EP 3 532 474 B1 Derivatives () Triazolo-oxazin and fluorophenyl groups Varied fluorinated benzamides Complex heterocycles ~450–500 Triazolo-oxazin core replaces tetrahydroquinoline; fluorinated substituents dominate
N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide () 1-Cyclopropanecarbonyl 3-Methoxy-N-methylbenzamide (thiazol linker) C₂₇H₂₆N₄O₃S 498.59 Thiazol linker; cyclopropane carbonyl substitution

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target’s sulfonyl group would exhibit ν(S=O) stretches near 1150–1250 cm⁻¹, while the trifluoromethyl group shows strong C-F stretches (~1100–1200 cm⁻¹). This contrasts with ’s compound, which lacks sulfonyl vibrations but retains C-F stretches .
  • NMR: The tetrahydroquinoline protons (δ 1.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–8.5 ppm) would align with analogs in and .

Biological Activity

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and other pharmacological properties.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a propane sulfonyl group and a trifluoromethyl-substituted benzamide moiety. Its molecular formula is C20H24F3N2O2SC_{20}H_{24}F_3N_2O_2S, and it has a molecular weight of approximately 426.48 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

PTP1B Inhibition : The primary mechanism through which this compound exhibits its biological activity is by inhibiting PTP1B. This enzyme plays a critical role in insulin signaling and leptin signaling pathways. Inhibition of PTP1B can lead to:

  • Improved Insulin Sensitivity : This is particularly relevant for metabolic disorders such as type 2 diabetes.
  • Reduced Blood Glucose Levels : The compound has shown efficacy in lowering blood glucose levels in preclinical studies.

Biological Activity Overview

The compound has been evaluated for various biological activities beyond PTP1B inhibition:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy against specific pathogens.
  • Anticancer Potential : Similar compounds have demonstrated anticancer activities; hence, this compound may also possess such properties, warranting further investigation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityNotable Differences
3-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideBromine substitutionPotential anticancer propertiesContains bromine instead of fluorine
4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideBromine substitutionSimilar to abovePosition of bromine differs
4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideFluorine substitutionInvestigated for metabolic effectsFluorine instead of bromine

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance:

  • Study on Insulin Sensitivity : A study demonstrated that similar PTP1B inhibitors improved insulin sensitivity in diabetic mouse models. The results indicated a significant reduction in fasting blood glucose levels after treatment with these compounds.
  • Antimicrobial Screening : In vitro tests conducted on various derivatives showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the sulfonyl group may enhance antimicrobial properties.

Q & A

Basic: What synthetic pathways are recommended for synthesizing this compound, and how can reaction yields be optimized?

Answer:
The synthesis involves a multi-step approach:

  • Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones.
  • Step 2: Sulfonylation at the 1-position using propane-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in dichloromethane).
  • Step 3: Coupling of the 4-(trifluoromethyl)benzamide moiety via amide bond formation, typically using EDCI/HOBt as coupling agents.

Optimization strategies:

  • Use polar aprotic solvents (e.g., DCM, DMF) to stabilize intermediates.
  • Monitor reaction progress via TLC and purify intermediates via column chromatography.
  • Employ microwave-assisted synthesis for time-sensitive steps to enhance efficiency .

Basic: What analytical techniques are essential for verifying structural integrity and purity?

Answer:

  • NMR spectroscopy (¹H/¹³C): Confirm regiochemistry of the tetrahydroquinoline core and sulfonamide linkage.
  • HPLC-MS: Assess purity (>95%) and validate molecular weight ([M+H]⁺ expected at m/z 467.1).
  • X-ray crystallography: Resolve stereochemical ambiguities in the tetrahydroquinoline ring or sulfonyl group orientation .

Basic: How can initial biological activity screening be designed for this compound?

Answer:

  • In vitro assays: Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination).
  • Cell-based assays: Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility screening: Use DMSO stock solutions diluted in PBS or cell culture media to avoid precipitation .

Advanced: How can computational methods predict target binding and guide structural modifications?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on the sulfonyl group’s hydrogen bonding with active-site residues.
  • MD simulations (GROMACS): Simulate binding stability over 100 ns to assess conformational flexibility of the trifluoromethyl group.
  • QSAR modeling: Train models on analogs (e.g., ’s benzamide derivatives) to predict bioactivity and prioritize synthetic targets .

Advanced: What experimental designs resolve contradictions in biological activity data across studies?

Answer:

  • Factorial design (DoE): Vary parameters like compound concentration, incubation time, and cell density to identify confounding variables.
  • Orthogonal validation: Cross-check enzyme inhibition results with SPR (surface plasmon resonance) for direct binding affinity measurements.
  • Meta-analysis: Aggregate data from structurally similar compounds (e.g., and ) to identify trends in substituent effects .

Advanced: How can metabolic stability and pharmacokinetic properties be evaluated preclinically?

Answer:

  • In vitro metabolism: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify major metabolites (e.g., sulfone oxidation).
  • Plasma protein binding: Use ultrafiltration assays to measure free fraction.
  • In vivo PK studies: Administer IV/PO doses in rodent models and calculate AUC, t₁/₂, and bioavailability. Correlate with logD (octanol-water partition) measurements .

Advanced: What strategies improve bioavailability for in vivo efficacy studies?

Answer:

  • Prodrug derivatization: Convert the sulfonamide to a more lipophilic ester (hydrolyzed in vivo).
  • Nanoformulation: Encapsulate in PEGylated liposomes to enhance solubility and prolong circulation.
  • Co-crystal engineering: Co-crystallize with succinic acid to improve dissolution rates .

Advanced: How to address synthetic challenges in scaling up this compound?

Answer:

  • Flow chemistry: Optimize continuous synthesis for sulfonylation and amide coupling steps to reduce batch variability.
  • Process analytical technology (PAT): Implement in-line FTIR to monitor intermediates in real time.
  • Green chemistry: Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent handling .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Answer:

  • CETSA (Cellular Thermal Shift Assay): Identify target proteins by measuring thermal stabilization upon compound binding.
  • CRISPR-Cas9 knockout screens: Validate target dependency in disease-relevant cell lines.
  • Phosphoproteomics: Map signaling pathway alterations using SILAC-based LC-MS/MS .

Advanced: How can structural analogs be rationally designed to mitigate toxicity?

Answer:

  • Bioisosteric replacement: Substitute the trifluoromethyl group with a chloro or cyano group to reduce metabolic activation.
  • Scaffold hopping: Replace the tetrahydroquinoline core with a tetrahydronaphthyridine to alter off-target interactions.
  • Toxicogenomics: Use RNA-seq to identify pathways affected by parent compound toxicity and design analogs to avoid these .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.